molecular formula C14H15ClN4O2 B2821908 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1172477-16-5

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2821908
CAS No.: 1172477-16-5
M. Wt: 306.75
InChI Key: FVJNGMTWZGWYSD-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and oncology research, centered on the pyridazinone scaffold. The pyridazinone core is a privileged structure in drug discovery, known for its versatile biological activity and ability to interact with key cellular targets . While specific mechanistic data on this exact compound requires further research, its structure suggests potential as a key intermediate for investigating kinase function. Pyridazinone derivatives are extensively documented as potent inhibitors of critical oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in tumor cell proliferation, survival, and angiogenesis, making them prominent targets for anticancer drug development. The molecular design, incorporating a urea linker and specific aromatic substitutions, aligns with established pharmacophoric features necessary for effective target binding and inhibition . This product is intended for research applications only , including but not limited to: in vitro biochemical assay development, structure-activity relationship (SAR) studies in medicinal chemistry programs, and exploration of novel mechanisms of action for oncology targets. It is supplied for use in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c1-10-11(15)4-2-5-12(10)18-14(21)16-8-9-19-13(20)6-3-7-17-19/h2-7H,8-9H2,1H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJNGMTWZGWYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-methylbenzene, undergoes nitration to form 3-chloro-2-methyl-4-nitrobenzene, followed by reduction to yield 3-chloro-2-methyl-4-aminobenzene.

    Urea Formation: The amine group of 3-chloro-2-methyl-4-aminobenzene reacts with an isocyanate derivative to form the corresponding urea compound.

    Pyridazinone Introduction: The urea compound is then reacted with a pyridazinone derivative under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s key structural features are compared below with pyridazinone derivatives from recent literature and patents.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (Hypothesized/Reported)
1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea Pyridazinone-Urea 3-chloro-2-methylphenyl, ethyl 303.75 Urea, Chloro, Methyl Potential kinase/enzyme inhibition (theoretical)
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone-Sulfonamide Benzyloxy, benzenesulfonamide 290.02 (as [M+Na]⁺) Sulfonamide, Benzyloxy Anticandidal activity (reported)
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (3) Pyridazinone-Ester 4-chlorophenylpiperazinyl, ethyl ester 393.85 Ester, Chlorophenyl Acetylcholinesterase inhibition (reported)
(5-((5-(3-chloro-5-cyanophenoxy)-4-(1,1-difluoroethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(1,1-difluoroethyl)-6-oxopyridazin-1(6H)-yl)methyldihydrogen phosphate Pyridazinone-Phosphate Difluoroethyl, cyanophenoxy 484–486 (M+H)⁺ Phosphate, Cyano, Difluoroethyl Kinase inhibition (patented)

Functional Group Impact on Bioactivity

  • Urea vs.
  • Chloro/Methyl Substitution : The 3-chloro-2-methylphenyl group increases lipophilicity relative to the 4-chlorophenylpiperazinyl group in compound 3 , which could improve blood-brain barrier penetration.

Pharmacokinetic Considerations

  • The urea linkage may confer better metabolic stability than ester-containing analogs (e.g., compound 3 ), which are prone to hydrolysis. Conversely, the phosphate group in patented compounds enhances solubility but limits oral bioavailability.

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known by its CAS number 946215-21-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}ClN3_{3}O. It features a chlorinated aromatic ring and a pyridazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16_{16}H18_{18}ClN3_{3}O
Molecular Weight319.79 g/mol
CAS Number946215-21-0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical signaling pathways. For instance, compounds with similar structures have been shown to interfere with vascular endothelial growth factor (VEGF) signaling, which is crucial in angiogenesis and tumor growth .

Potential Mechanisms:

  • VEGF Inhibition : Similar compounds have demonstrated the ability to inhibit VEGF-induced cell proliferation and migration, suggesting a potential role in anti-cancer therapies.
  • Enzyme Inhibition : The compound may act as an inhibitor of various kinases involved in cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit antitumor properties. For example, studies have shown that certain pyridazine derivatives can inhibit tumor growth in vivo by affecting angiogenesis and tumor cell proliferation.

Anti-inflammatory Effects

Some studies suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting lipoxygenase pathways, which are involved in the synthesis of pro-inflammatory mediators.

Antimicrobial Properties

There is emerging evidence that pyridazine derivatives can exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Case Studies

  • In Vivo Antitumor Study : A study involving a mouse model showed that administration of a related pyridazine compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to reduced angiogenesis as evidenced by decreased microvessel density .
  • In Vitro Cell Proliferation Assay : In human cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The IC50 values were determined through MTT assays, indicating effective concentrations for therapeutic application.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(3-chloro-2-methylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aniline derivatives. Key steps include:

  • Coupling reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling pyridazinone moieties with urea precursors .
  • Solvent selection : Ethanol or dimethylformamide (DMF) under reflux (70–100°C) for 12–24 hours to ensure complete reaction .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product (>95% purity) .

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield RangeReference
Urea bond formationEthanol, 80°C, 12h60–75%
Pyridazinone couplingPd(PPh₃)₄, DMF, 100°C, 24h45–55%
Final purificationColumn chromatography (EtOAc/hexane)70–85%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the presence of aromatic protons (δ 6.8–8.2 ppm), urea NH groups (δ 9.5–10.2 ppm), and pyridazinone carbonyl (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 359.12; observed 359.10) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions or target specificity. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-response studies : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to assess potency .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism (e.g., kinase inhibition vs. GPCR modulation) .

Key Considerations:

  • Conflicting data in (enzyme inhibition) vs. (receptor antagonism) may reflect off-target effects.
  • Reproducibility requires transparency in solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this urea derivative through structural modifications?

Methodological Answer:

  • Lipophilicity adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability .
  • Metabolic stability : Replace labile groups (e.g., methoxy → cyclopropyl) to reduce CYP450-mediated degradation .
  • Solubility enhancement : Add polar substituents (e.g., -SO₃H) or formulate as a salt (e.g., hydrochloride) .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Modification SiteEffect on PharmacokineticsReference
Pyridazinone ringIncreased half-life (t₁/₂ > 6h)
Chlorophenyl substituentImproved logP (2.1 → 1.8)
Urea linkerReduced plasma protein binding

Q. How should researchers design experiments to validate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • In vitro models : Use 3D tumor spheroids to assess penetration and efficacy (IC₅₀ ≤10 µM preferred) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK suppression) .
  • In vivo validation : Administer orally (10–50 mg/kg/day) in xenograft models, monitoring tumor volume and toxicity .

Data Contradiction Analysis

  • Example Conflict : reports broad-spectrum activity, while notes target-specific effects.
    • Resolution : Differences may stem from assay sensitivity (e.g., higher compound concentrations in masking selectivity).

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